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Compound of Interest

Compound Name: 3-Ethylpyridine

Cat. No.: B110496

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 3-
Ethylpyridine (C7HsN), a heterocyclic compound of interest in various chemical and
pharmaceutical research domains. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses.

Data Presentation

The quantitative spectroscopic data for 3-Ethylpyridine are summarized in the tables below for
ease of reference and comparison.

Table 1: *H NMR Spectroscopic Data for 3-Ethylpyridine

Chemical Shift (8) ppm Multiplicity Assignment

8.459 Singlet H-2 (Pyridine Ring)
8.423 Doublet H-6 (Pyridine Ring)
7.475 Doublet H-4 (Pyridine Ring)
7.174 Triplet H-5 (Pyridine Ring)
2.623 Quartet -CH:- (Ethyl Group)
1.232 Triplet -CHs (Ethyl Group)
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Solvent: CDCls, Frequency: 399.65 MHz[1]

Table 2: *C NMR Spectroscopic Data for 3-Ethylpyridine

Chemical Shift (8) ppm Assighment

1495 C-2 (Pyridine Ring)
147.2 C-6 (Pyridine Ring)
137.8 C-4 (Pyridine Ring)
134.4 C-3 (Pyridine Ring)
123.2 C-5 (Pyridine Ring)
25.8 -CH:z- (Ethyl Group)
14.9 -CHs (Ethyl Group)

Solvent: Not specified

Table 3: IR € ic Data for 3-Ethvloyridi

Wavenumber (cm—?) Intensity Assignment

3000-3100 Medium Aromatic C-H Stretch
2850-2975 Medium Aliphatic C-H Stretch
1580-1610 Medium C=C & C=N Ring Stretch
1450-1500 Medium C=C & C=N Ring Stretch
1450-1470 Medium CHz2 Bend & CHs Asym. Bend
1375-1385 Medium CHs Symmetric Bend

Aromatic C-H Out-of-Plane

675-900 Strong
Bend

Technique: Neat liquid

Table 4: Mass Spectrometry Data for 3-Ethylpyridine
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miz Relative Intensity (%) Assighment

107 81.3 [M]* (Molecular lon)
92 100 [M-CHs]* (Base Peak)
65 34.2 [CsHs]*

39 37.7 [C3Hs]*

lonization Method: Electron lonization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above for a liquid sample like 3-Ethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *C)

Sample Preparation: A small amount of 3-Ethylpyridine (typically 5-25 mg for *H, 20-50 mg
for 13C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCls) in a clean, dry vial. The resulting solution is then filtered through a pipette with a
glass wool plug directly into a 5 mm NMR tube to a height of about 4-5 cm.

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR
spectrometer.

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The
magnetic field is then shimmed to optimize its homogeneity. For the specific nucleus being
observed (*H or 13C), the probe is tuned and matched. Standard pulse sequences are used
to acquire the Free Induction Decay (FID). For 13C NMR, a greater number of scans are
typically required due to the low natural abundance of the 3C isotope.

Data Processing: The acquired FID is subjected to a Fourier transform to generate the NMR
spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the
residual solvent peak or an internal standard like TMS).
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Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): For a neat liquid sample, one to two drops of 3-
Ethylpyridine are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] A
second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]

 Instrument Setup: The "sandwich" of salt plates is mounted in the sample holder of the FT-IR
spectrometer.

o Data Acquisition: A background spectrum of the empty spectrometer is first collected. The
sample is then placed in the beam path, and the sample spectrum is recorded. The
instrument measures the interference pattern of the infrared light after passing through the
sample.

» Data Processing: The interferogram is converted into an IR spectrum (transmittance or
absorbance vs. wavenumber) via a Fourier transform. The background spectrum is
automatically subtracted from the sample spectrum to remove contributions from
atmospheric CO2 and water vapor.

Mass Spectrometry (MS)

o Sample Introduction: Since 3-Ethylpyridine is a volatile liquid, it is typically introduced into
the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion
probe. For GC-MS, the sample is injected into the GC, where it is vaporized and separated
from any impurities before entering the mass spectrometer.

« lonization (Electron lonization - El): In the ion source, the gaseous sample molecules are
bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the removal of
an electron from the molecule, forming a positively charged molecular ion ([M]*), and
induces fragmentation.[4]

e Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based
on their mass-to-charge ratio (m/z).

» Detection: The separated ions are detected, and their abundance is recorded. The output is
a mass spectrum, which is a plot of relative ion abundance versus m/z.
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Visualization of Spectroscopic Logic and Pathways

The following diagrams, generated using Graphviz, illustrate the workflow of spectroscopic
analysis and a key fragmentation pathway for 3-Ethylpyridine.

General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis of 3-Ethylpyridine.

Mass Spectrometry Fragmentation of 3-Ethylpyridine
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Key Fragmentation Pathway of 3-Ethylpyridine (EI-MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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